2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
2-(3,4-Dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a methylbenzylthio group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-6-4-5-7-17(15)14-27-21-22-10-11-23(21)20(24)13-16-8-9-18(25-2)19(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSSUKBCQVHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Attachment of the Methylbenzylthio Group: This step involves the nucleophilic substitution reaction where the imidazole ring reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydride.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the intermediate with 3,4-dimethoxyphenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylbenzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activities. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a subject of interest in the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of specialty chemicals or as a precursor for materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl group may facilitate binding to hydrophobic pockets, while the imidazole ring can interact with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazole: Lacks the methylbenzylthio group, potentially altering its biological activity.
1-(2-Methylbenzyl)-2-(3,4-dimethoxyphenyl)ethanone: Lacks the imidazole ring, which may affect its binding properties and reactivity.
2-(3,4-Dimethoxyphenyl)-1-(2-thioethyl)-1H-imidazole: Similar structure but with a different thioalkyl group, which could influence its chemical and biological properties.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.6 g/mol. The structure includes a 3,4-dimethoxyphenyl group and a thioether moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 877656-20-7 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown in vitro antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 625 µg/ml to >5000 µg/ml for related thiazolidine derivatives .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A study on similar imidazole derivatives demonstrated their ability to inhibit cancer cell proliferation in various lines, including HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values indicative of moderate potency . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds with similar structures have been investigated for their anti-inflammatory effects. For example, thiazolidine derivatives have been shown to reduce pro-inflammatory cytokines in cell cultures, suggesting that This compound may exert similar effects through the inhibition of NF-kB signaling pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antibacterial Study : A derivative with a similar structure was tested against MRSA and showed promising results with MIC values significantly lower than those of standard antibiotics.
- Anticancer Research : In vitro studies indicated that imidazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
- Anti-inflammatory Response : Compounds were found to downregulate TNF-alpha production in macrophages, indicating a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
